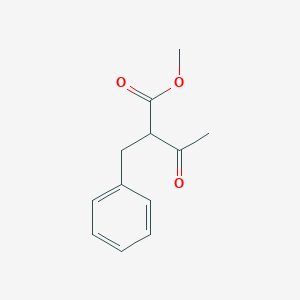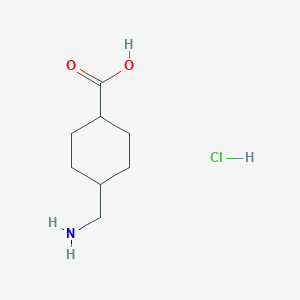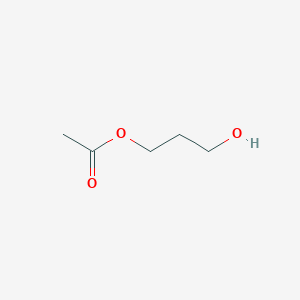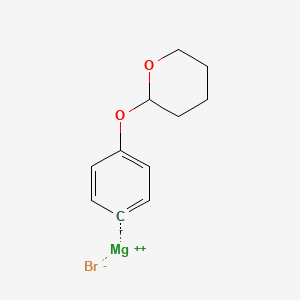
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Overview
Description
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
It’s known that this compound can be used in the preparation of c-2 and c-20-diaryl steroidal derivatives , suggesting that it may interact with enzymes or receptors involved in steroid synthesis or signaling.
Mode of Action
As a Grignard reagent, it likely acts as a nucleophile, reacting with electrophilic carbon atoms in other molecules .
Biochemical Pathways
Its use in the synthesis of steroidal derivatives suggests it may influence pathways related to steroid metabolism .
Result of Action
Its role in the synthesis of steroidal derivatives suggests it may contribute to the formation of complex steroid structures .
Action Environment
The action of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide can be influenced by environmental factors such as temperature and the presence of water . As a Grignard reagent, it is sensitive to moisture and can react violently with water . It is typically stored at low temperatures (2-8°C) to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of magnesium. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of 4-bromophenol: 4-bromophenol is synthesized by brominating phenol.
Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol is protected by reacting it with tetrahydropyran to form 4-(2-Tetrahydro-2H-pyranoxy)bromobenzene.
Formation of the Grignard reagent: The protected bromobenzene is then reacted with magnesium in anhydrous tetrahydrofuran (THF) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution reactions: Can participate in halogen-metal exchange reactions.
Coupling reactions: Forms carbon-carbon bonds with electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are usually carried out at low temperatures to control the reactivity
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled products: Formed from reactions with various electrophiles
Scientific Research Applications
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a Grignard reagent, it is used to synthesize complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: Involved in the preparation of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the protecting group.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of the tetrahydropyran group.
4-Bromophenylmagnesium bromide: Lacks the protecting group and is more reactive
Uniqueness
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is unique due to the presence of the tetrahydropyran protecting group, which enhances its stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis where selectivity is crucial .
Properties
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNAQZSBRFGPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561232 | |
| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-44-2 | |
| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)
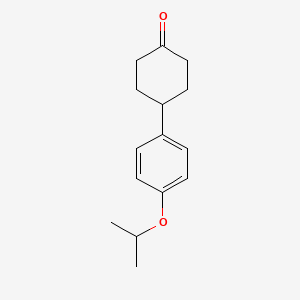
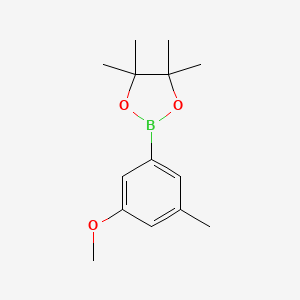
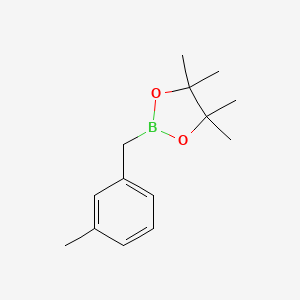
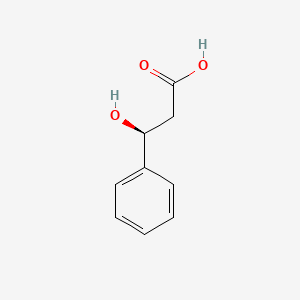
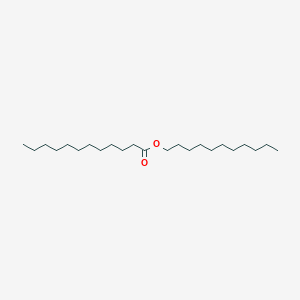
![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)
![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)
![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)
